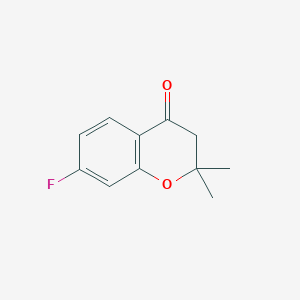

7-Fluoro-2,2-dimethylchroman-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTQZPUQPCIGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569984 | |

| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111477-98-6 | |

| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoro-2,2-dimethylchroman-4-one NMR spectral data analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 7-Fluoro-2,2-dimethylchroman-4-one

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such fluorinated organic molecules.[2][3]

This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just data, but a methodological framework for spectral interpretation. We will explore how one-dimensional and two-dimensional NMR techniques are synergistically employed to build a self-validating structural proof, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and nuclear Overhauser effects.

Section 1: The Molecular Framework

To facilitate a clear discussion, the atomic numbering convention for the this compound scaffold used throughout this guide is presented below. Understanding this framework is the first step in correlating spectral data to specific nuclei.

References

An In-depth Technical Guide to 7-Fluoro-2,2-dimethylchroman-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromanones in Medicinal Chemistry

7-Fluoro-2,2-dimethylchroman-4-one, a fluorinated derivative of the chromanone scaffold, stands as a molecule of significant interest in the landscape of modern drug discovery. The chromanone core is a privileged structure, found in a variety of naturally occurring and synthetic bioactive compounds. The strategic incorporation of a fluorine atom onto this scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₁H₁₁FO₂ | [2] |

| Molecular Weight | 194.21 g/mol | [2] |

| CAS Number | 111477-98-6 | [2] |

| Appearance | Expected to be a solid at room temperature. | Analogy with related chromanones. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is expected. | General solubility of chromanone structures. |

| pKa | The carbonyl group imparts weak basicity. The fluorine atom's electron-withdrawing nature would slightly decrease the pKa of any acidic protons compared to the non-fluorinated analogue. | General chemical principles. |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: a ketone, an aromatic ether, a fluorinated benzene ring, and a gem-dimethyl group.

Caption: Chemical structure of this compound.

The ketone at the C-4 position is a key site for chemical modifications, such as reduction to the corresponding alcohol or conversion to oximes and hydrazones. The aromatic ring can undergo further electrophilic substitution, with the fluorine atom and the ether oxygen directing incoming electrophiles. The gem-dimethyl group at the C-2 position provides steric hindrance and can influence the conformation of the heterocyclic ring.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves a two-step process starting from commercially available 3-fluorophenol and 3,3-dimethylacrylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenoxy)-3-methylbutanoic acid

-

To a solution of sodium hydroxide in water, add 3-fluorophenol and stir until a clear solution is obtained.

-

Add 3,3-dimethylacrylic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-fluorophenoxy)-3-methylbutanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

To a flask containing a suitable cyclizing agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid, add the 3-(3-fluorophenoxy)-3-methylbutanoic acid from Step 1 in portions.[3]

-

Heat the reaction mixture with stirring at a temperature sufficient to promote cyclization (typically 60-100 °C), monitoring by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on extensive studies of substituted 2,2-dimethylchroman-4-one derivatives, a reliable prediction of its spectral characteristics can be made.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.5-7.8 ppm): The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the aromatic protons at positions 5, 6, and 8. An AMX spin system is anticipated.

-

The proton at C-8 is expected to be a doublet of doublets due to coupling with the C-6 proton (meta coupling) and the fluorine atom.

-

The proton at C-6 will likely appear as a triplet of doublets, coupling to the C-5 proton (ortho), the C-8 proton (meta), and the fluorine atom.

-

The proton at C-5 will be a doublet of doublets, with ortho coupling to the C-6 proton and a smaller coupling to the fluorine atom.

-

-

Aliphatic Region (δ 1.0-3.0 ppm):

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

-

Carbonyl Carbon: A signal in the downfield region, around δ 190-195 ppm, is characteristic of the ketone carbonyl at C-4.[4]

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-165 ppm). The carbon directly attached to the fluorine atom (C-7) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the fluorine and ether oxygen substituents.

-

Aliphatic Carbons:

-

The quaternary carbon at C-2 is expected around δ 78 ppm.

-

The methylene carbon at C-3 should appear at approximately δ 48 ppm.

-

The gem-dimethyl carbons at C-2 will resonate at about δ 26 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band in the region of 1680-1660 cm⁻¹ is indicative of the conjugated ketone.

-

C-F Stretch: A strong band in the range of 1250-1000 cm⁻¹ will correspond to the C-F bond.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: A distinct band for the aromatic ether linkage is expected around 1250-1200 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry

Under typical soft ionization techniques like electrospray ionization (ESI), this compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 195.08. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and C₃H₆ (from the dimethylpropylidene unit).

Potential Applications in Drug Discovery and Development

The this compound scaffold holds considerable promise as a building block for the synthesis of novel therapeutic agents.

Caption: Rationale for the utility of this compound in drug discovery.

-

Antiviral Activity: Fluorinated flavanones and related chromanones have demonstrated significant antiviral activity, particularly against influenza viruses.[6] The fluorine substituent can enhance interactions with viral proteins and improve the drug-like properties of the molecule.

-

Anticancer Properties: The chromanone skeleton is found in numerous compounds with cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of fluorine can lead to compounds with enhanced potency and selectivity.

-

Neuroprotective Agents: Chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases. The modulation of physicochemical properties by fluorine can be advantageous for designing molecules that can cross the blood-brain barrier.

-

Enzyme Inhibition: The chromanone scaffold can be tailored to interact with the active sites of various enzymes. The fluorine atom can act as a hydrogen bond acceptor or a steric blocker to fine-tune these interactions.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization is still emerging, its physicochemical and spectral properties can be reliably predicted. The proposed synthetic route offers a practical approach for its preparation, opening avenues for the exploration of its biological activities. As the demand for novel and effective therapeutics continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-N-methoxy-N-methylbenzamide (CAS Number: 116332-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, is a valuable reagent in organic synthesis, particularly in the preparation of ketones and other carbonyl-containing molecules. Its utility in the construction of complex molecular architectures makes a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the available spectroscopic data for 4-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 116332-54-8), synthesized with insights from a Senior Application Scientist's perspective. While the initial query referenced CAS number 111477-98-6, extensive database searches have confirmed that 116332-54-8 is the correct and widely accepted CAS number for the compound named 4-Fluoro-N-methoxy-N-methylbenzamide[1][2][3][4][5][6][7][8][9][10][11].

This document will delve into the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and the observed spectral features. Where experimental data for a specific technique is not publicly available, this guide will provide predicted data based on established principles and data from analogous structures. Each section will also include a detailed, self-validating experimental protocol for data acquisition.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | 4-Fluoro-N-methoxy-N-methylbenzamide | [3] |

| CAS Number | 116332-54-8 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| IUPAC Name | 4-fluoro-N-methoxy-N-methylbenzamide | [3] |

Molecular Structure:

Caption: 2D Structure of 4-Fluoro-N-methoxy-N-methylbenzamide

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for confirming the presence of hydrogen atoms in different chemical environments. For 4-Fluoro-N-methoxy-N-methylbenzamide, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl groups of the Weinreb amide moiety.

Experimental Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.73 | m | 2H | Ar-H (ortho to C=O) | [1] |

| 7.08 | m | 2H | Ar-H (ortho to F) | [1] |

| 3.52 | s | 3H | OCH₃ | [1] |

| 3.34 | s | 3H | NCH₃ | [1] |

Interpretation

The aromatic region of the spectrum displays two multiplets, each integrating to two protons. The downfield multiplet at approximately 7.73 ppm corresponds to the protons ortho to the electron-withdrawing carbonyl group. The upfield multiplet at around 7.08 ppm is assigned to the protons ortho to the fluorine atom. The splitting pattern of these aromatic protons is complex due to both proton-proton and proton-fluorine coupling.

The two singlets in the aliphatic region are characteristic of the N-methoxy-N-methyl group. The signal at ~3.52 ppm is assigned to the methoxy (OCH₃) protons, while the signal at ~3.34 ppm corresponds to the N-methyl (NCH₃) protons. The sharp, singlet nature of these peaks indicates free rotation around the N-C and N-O bonds at room temperature.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Experimental Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~132 | C-C=O |

| ~130 (d, ³JCF ≈ 9 Hz) | Ar-CH (ortho to C=O) |

| ~115 (d, ²JCF ≈ 22 Hz) | Ar-CH (ortho to F) |

| ~61 | OCH₃ |

| ~34 | NCH₃ |

Interpretation

The carbonyl carbon of the Weinreb amide is expected to resonate at the most downfield position, typically around 168 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The methoxy and N-methyl carbons are expected to appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse program and the number of scans required due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| 3274, 2972 | Medium | C-H stretch (aromatic and aliphatic) | [1] |

| 1630 | Strong | C=O stretch (amide) | [1] |

| 1582, 1508 | Strong | C=C stretch (aromatic) | [1] |

| 1375 | Medium | C-H bend (methyl) | [1] |

| 1262 | Strong | C-F stretch | [1] |

| 918, 905, 583 | Medium-Weak | Out-of-plane C-H bend (aromatic) | [1] |

Interpretation

The most prominent peak in the IR spectrum is the strong absorption at 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide group. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1582 and 1508 cm⁻¹ and the aromatic C-H stretching just above 3000 cm⁻¹. The strong absorption at 1262 cm⁻¹ is indicative of the C-F stretching vibration. The aliphatic C-H stretching of the methyl groups is observed around 2972 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

Caption: Workflow for FT-IR analysis (thin film).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. While a publicly available experimental mass spectrum for 4-Fluoro-N-methoxy-N-methylbenzamide is not available, the expected fragmentation pattern can be predicted based on the structure of Weinreb amides[6][14][15].

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 123: Loss of the N-methoxy-N-methyl group (•N(OCH₃)CH₃), resulting in the 4-fluorobenzoyl cation. This is often a prominent peak in the mass spectra of benzamides[6][16].

-

m/z = 95: Loss of carbon monoxide from the 4-fluorobenzoyl cation, yielding the 4-fluorophenyl cation.

-

m/z = 61: The N-methoxy-N-methylaminyl radical cation.

-

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Caption: Workflow for LC-MS analysis.

UV-Visible Spectroscopy

Predicted Experimental Data

-

λmax: An absorption maximum is expected in the range of 230-270 nm, corresponding to the π → π* transitions of the aromatic ring and carbonyl group. The exact position and intensity will be influenced by the fluorine and amide substituents.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected and reported spectroscopic data for 4-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 116332-54-8). The presented ¹H NMR and IR data are based on experimental findings, while the ¹³C NMR, MS, and UV-Vis data are predicted based on established spectroscopic principles and data from analogous compounds. The detailed experimental protocols offer a self-validating framework for researchers to acquire and interpret their own data. A thorough understanding of these spectroscopic fingerprints is crucial for any scientist working with this versatile synthetic intermediate.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects on the 1H, 13C, and 15N NMR spectra of substituted benzanilides. | Semantic Scholar [semanticscholar.org]

- 4. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 10. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [sigmaaldrich.com]

- 11. 4-Fluoro-N-methoxy-N-methylbenzamide CAS#: 116332-54-8 [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Investigating the Biological Activity of Novel Fluorinated Chromanones

Foreword: The Strategic Advantage of Fluorine in Chromanone Scaffolds

The chromanone core, a privileged scaffold in medicinal chemistry, is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features provide a versatile platform for therapeutic intervention across various disease models. The strategic incorporation of fluorine into this scaffold represents a significant leap forward in drug design.[3][4] Fluorine, with its small size and high electronegativity, can profoundly alter a molecule's physicochemical properties.[5][6] The introduction of a carbon-fluorine bond—one of the strongest in organic chemistry—can enhance metabolic stability, leading to improved half-life and bioavailability.[3][6] Furthermore, fluorine substitution can modulate lipophilicity and the basicity of nearby functional groups, which can critically influence a compound's ability to cross cellular membranes and interact with biological targets.[3][5] This guide provides a framework for the systematic investigation of novel fluorinated chromanones, focusing on three key areas of high therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Anticancer Activity Assessment

Chromanone derivatives have consistently demonstrated promising cytotoxic effects against various human cancer cell lines.[7][8][9] The introduction of fluorine can further enhance this potency. The primary mechanism often involves the induction of apoptosis, or programmed cell death, making this a critical pathway to investigate.[7][10][11]

Rationale for Experimental Approach

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity—its ability to kill cancer cells. A dose-response study is essential to quantify this effect and calculate the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[12] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][13]

Following the confirmation of cytotoxic activity, the next logical step is to elucidate the mechanism of cell death. Apoptosis is a key pathway, characterized by the activation of a cascade of cysteine proteases known as caspases.[14][15] Specifically, executioner caspases like caspase-3 and caspase-7 are central to the process.[16][17] Therefore, quantifying their activity provides direct evidence of apoptosis induction.

Key Experimental Protocols

This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

Materials:

-

Novel fluorinated chromanone compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT 116 for colon cancer)[7][12]

-

Normal, non-cancerous cell line for selectivity assessment (e.g., HMEC-1)[12]

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Etoposide).[9]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[12]

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.[13]

Materials:

-

Fluorinated chromanone compounds

-

Target cell lines

-

White-walled 96-well plates for luminescence measurements

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Step-by-Step Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the chromanone compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay Execution: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each sample using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Data Presentation and Interpretation

Summarize the calculated IC50 values in a table to compare the potency of different fluorinated chromanones across various cell lines. An ideal candidate will show high potency (low IC50) against cancer cells and low potency (high IC50) against normal cells, indicating high selectivity.[7]

Table 1: Cytotoxicity (IC50) of Fluorinated Chromanones

| Compound ID | MCF-7 (µM) | A549 (µM) | HCT 116 (µM) | HMEC-1 (Normal) (µM) | Selectivity Index (SI)* |

|---|---|---|---|---|---|

| F-Chromanone-1 | 5.2 | 7.8 | 4.1 | > 50 | > 12.2 (vs HCT 116) |

| F-Chromanone-2 | 15.6 | 21.3 | 12.5 | > 50 | > 4.0 (vs HCT 116) |

| Etoposide | 25.1 | 28.9 | 22.4 | 15.7 | 0.7 (vs HCT 116) |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualizing the Mechanism: The Apoptotic Cascade

The activation of caspases is a central event in apoptosis. This pathway can be triggered by extrinsic signals (death receptors) or intrinsic signals (mitochondrial stress), both converging on the activation of executioner caspases like Caspase-3.[16]

Caption: The convergence of extrinsic and intrinsic pathways on Caspase-3 activation.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Chromanone derivatives have shown potential in this area.[18][19][20]

Rationale for Experimental Approach

The standard metric for quantifying the in vitro activity of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC).[21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism under defined conditions.[21][23] The broth microdilution method is a highly standardized, efficient, and widely accepted technique for determining MIC values for multiple compounds against various microbial strains simultaneously.[21][24]

Key Experimental Protocol

This protocol outlines the steps to determine the MIC of fluorinated chromanones against selected bacterial strains.

Materials:

-

Fluorinated chromanone compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Gentamicin)[18]

-

Spectrophotometer or plate reader

Step-by-Step Procedure:

-

Compound Preparation: Dissolve compounds in DMSO to create a high-concentration stock solution. Prepare a working solution by diluting the stock in CAMHB to twice the highest desired final concentration.[24]

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the working compound solution to the first column of wells. Mix thoroughly and transfer 50 µL from the first column to the second. Repeat this two-fold serial dilution across the plate, typically to column 10. Discard 50 µL from column 10.[25] This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[25]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[24]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[25] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation and Interpretation

MIC values should be tabulated to allow for easy comparison of the antimicrobial spectrum and potency of the tested compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Chromanones

| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|---|

| F-Chromanone-1 | 8 | 32 | >128 | 16 |

| F-Chromanone-3 | 16 | 64 | >128 | 32 |

| Gentamicin | 1 | 2 | 4 | N/A |

| Amphotericin B | N/A | N/A | N/A | 0.5 |

Visualizing the Process: MIC Determination Workflow

A clear workflow ensures consistency and reproducibility in MIC testing.

Caption: Standard workflow for the broth microdilution MIC assay.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases, and chromones have been identified as potential anti-inflammatory agents.[1][26][27][28] A key pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[27][29]

Rationale for Experimental Approach

The NF-κB pathway is a central mediator of the inflammatory response.[29][30] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[31][32] Therefore, inhibiting the production of NO in LPS-stimulated macrophages is a reliable and standard in vitro method to screen for anti-inflammatory activity and suggests potential inhibition of the NF-κB pathway.[1][27]

Key Experimental Protocol

This protocol uses the Griess reagent to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Materials:

-

Fluorinated chromanone compounds

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

-

Complete culture medium (DMEM with 10% FBS)

-

Sterile 96-well plates

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated chromanone compounds for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS only, and cells with compound only (to check for intrinsic effects).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-only control.

Data Presentation and Interpretation

Tabulate the results to show the dose-dependent inhibition of NO production by the fluorinated chromanones. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Table 3: Inhibition of NO Production in LPS-Stimulated Macrophages

| Compound ID | Concentration (µM) | % NO Inhibition | Cell Viability (%) |

|---|---|---|---|

| F-Chromanone-4 | 1 | 15.2 | 98.7 |

| 5 | 45.8 | 97.1 | |

| 10 | 88.3 | 95.4 |

| Dexamethasone (Control) | 1 | 92.5 | 99.1 |

Visualizing the Mechanism: The NF-κB Signaling Pathway

Understanding the NF-κB pathway helps to contextualize the results of the NO assay and provides a basis for further mechanistic studies.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. nbinno.com [nbinno.com]

- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Caspase Assays | Thermo Fisher Scientific - RU [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. benchchem.com [benchchem.com]

- 26. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jmpas.com [jmpas.com]

- 29. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Initial In Vitro Cytotoxicity Profiling of 7-Fluoro-2,2-dimethylchroman-4-one

Executive Summary: The Imperative of Early Cytotoxicity Assessment

In the landscape of drug discovery and chemical safety assessment, the early and accurate identification of cytotoxic liabilities is paramount.[1] The process of bringing a novel chemical entity (NCE) from the bench to clinical application is fraught with high attrition rates, a significant portion of which can be attributed to unforeseen toxicity. Therefore, a robust, front-loaded strategy for cytotoxicity screening is not merely a regulatory checkpoint but a critical step in de-risking candidates and focusing resources on compounds with the highest potential for success.[2][3]

This guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of 7-Fluoro-2,2-dimethylchroman-4-one , a novel compound belonging to the chromanone class. The chromanone scaffold is of significant interest in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including recent findings on the antiviral properties of similar fluorinated structures. As such, a thorough understanding of this NCE's interaction with living cells is the foundational step for any further development.

We will proceed through a multi-phase, tiered approach, beginning with broad-spectrum viability assessment and progressively moving toward a more nuanced understanding of the potential mechanisms of cell death. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure a scientifically sound and self-validating investigation.

Foundational Strategy: Pre-Experimental Design

Before initiating any cell-based assay, meticulous preparation and strategic planning are essential. The quality of the data generated is directly dependent on the integrity of the initial setup.

Compound Management and Cell Line Selection Rationale

Compound Integrity: The NCE, this compound, must be of the highest possible purity, with its identity confirmed via analytical methods (e.g., NMR, LC-MS). A stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM) and stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

The Logic of a Diversified Cell Panel: Relying on a single cell line can produce misleading results due to cell-type-specific sensitivities.[4] A well-conceived initial screen should therefore employ a panel of cell lines to provide a broader, more translatable picture of cytotoxicity. Our recommended panel includes:

-

HeLa (Human Cervical Adenocarcinoma): A robust, rapidly proliferating cancer cell line. Its widespread use provides a wealth of comparative data, making it an excellent starting point for assessing general cytotoxic potential.[5]

-

HepG2 (Human Hepatocellular Carcinoma): Representing the liver, the primary organ for drug metabolism and a common site of toxicity. Assessing cytotoxicity in HepG2 cells provides early insights into potential hepatotoxicity.

-

MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, mortal cell line that serves as a crucial control for selectivity.[6] A compound that is highly toxic to cancer cells but significantly less so to normal cells possesses a favorable therapeutic window, a key characteristic of a promising drug candidate.[7]

This multi-cell line approach allows for the calculation of a Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 of MRC-5 / IC50 of HeLa). A high SI value is highly desirable.[8]

Phase 1: Primary Screening via Metabolic Viability Assay

The first objective is to determine if, and at what concentration, the compound affects overall cell health. The MTT assay is a gold-standard, cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11] A reduction in the purple color indicates a loss of cell viability.

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture HeLa, HepG2, and MRC-5 cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution series of this compound in complete culture medium from the DMSO stock. A typical range for a novel compound is 0.1 µM to 100 µM.

-

Crucially, ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).

-

Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include wells for:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

-

Untreated Control: Cells in medium only.

-

Blank: Medium only (no cells) for background subtraction.

-

-

-

Incubation:

-

Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.[12]

-

-

Assay Procedure:

-

After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis and IC₅₀ Determination

The primary endpoint of this assay is the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of the compound required to reduce cell viability by 50%.[14][15]

-

Calculate Percent Viability:

-

% Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

-

-

Generate Dose-Response Curve:

-

Plot % Viability against the log of the compound concentration.

-

-

Determine IC₅₀:

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the precise IC₅₀ value.[14]

-

Visualization: General Workflow for In Vitro Cytotoxicity Screening

Caption: Overall workflow for the initial cytotoxicity screening of a novel compound.

Phase 2: Differentiating Cytostatic vs. Cytotoxic Effects

A low IC₅₀ from the MTT assay indicates potency but doesn't distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing). To clarify this, we assess plasma membrane integrity.

Principle of the Lactate Dehydrogenase (LDH) Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[16][17] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[16] The LDH assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in a measurable colorimetric or fluorescent signal, which is proportional to the extent of cell lysis.[18]

Detailed Experimental Protocol: LDH Assay

-

Experimental Setup: The cell seeding and compound treatment steps are identical to the MTT assay. It is often efficient to run both assays in parallel on sister plates.

-

Sample Collection: After the 48-hour incubation, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cell layer.

-

Assay Procedure:

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Roche Cytotoxicity Detection Kit).

-

Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

-

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the wavelength specified by the kit.

-

Data Analysis: Express LDH release as a percentage of the maximum LDH release, determined from a positive control of cells completely lysed with a detergent provided in the assay kit.

Phase 3: Dissecting the Mode of Cell Death

If the compound is confirmed to be cytotoxic (i.e., it causes LDH release), the next logical step is to determine how the cells are dying. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is critical for mechanistic understanding.

Principle of the Annexin V & Propidium Iodide (PI) Assay

This dual-staining method, typically analyzed via flow cytometry, provides a quantitative distinction between live, apoptotic, and necrotic cells.[19]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[19]

-

Propidium Iodide (PI) or 7-AAD: These are fluorescent intercalating agents that stain DNA. They are impermeant to live and early apoptotic cells with intact membranes. They can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20][21]

Data Interpretation from Dual-Staining Flow Cytometry

By plotting Annexin V fluorescence versus PI fluorescence, the cell population can be resolved into four distinct quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).[19][20]

Visualization: Logic of Apoptosis vs. Necrosis Differentiation

Caption: Quadrant interpretation for Annexin V and PI dual-staining assay.

Data Synthesis and Initial Profile Generation

The final step of this initial screen is to consolidate all data points into a coherent cytotoxicity profile.

Quantitative Data Summary

The IC₅₀ values should be compiled into a clear, comparative table.

| Cell Line | Type | IC₅₀ of this compound (µM) | Selectivity Index (SI) |

| HeLa | Cervical Cancer | [Hypothetical Value, e.g., 8.5] | N/A |

| HepG2 | Liver Cancer | [Hypothetical Value, e.g., 12.3] | N/A |

| MRC-5 | Normal Lung Fibroblast | [Hypothetical Value, e.g., >100] | [e.g., >11.8 vs HeLa] |

Drawing Conclusions: An Integrated View

Future Directions

This initial screen provides the critical data needed to make an informed "Go/No-Go" decision. If the profile is promising (as in Scenario A), subsequent studies should focus on more detailed mechanistic questions, such as:

-

Caspase activation assays to confirm the apoptotic pathway.

-

Mitochondrial membrane potential assays.

-

Cell cycle analysis to determine if the compound induces cell cycle arrest.

-

Screening against a broader panel of cancer cell lines to identify specific cancer types that are most sensitive.

By following this structured, logic-driven approach, researchers can efficiently and robustly characterize the initial cytotoxicity profile of novel compounds like this compound, laying a solid foundation for future drug development efforts.

References

- 1. opentrons.com [opentrons.com]

- 2. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. clyte.tech [clyte.tech]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. tiarisbiosciences.com [tiarisbiosciences.com]

- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 19. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 20. mybiosource.com [mybiosource.com]

- 21. usbio.net [usbio.net]

7-Fluoro-2,2-dimethylchroman-4-one solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability Studies of 7-Fluoro-2,2-dimethylchroman-4-one

Authored by: A Senior Application Scientist

Foreword: Charting the Developability of a Novel Chromanone Scaffold

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its ultimate bioavailability and shelf-life. This guide provides a comprehensive framework for the systematic investigation of two such cornerstone properties—solubility and stability—for the novel compound, This compound .

While specific experimental data for this particular molecule is not yet widely published, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, grounded in established scientific principles and regulatory expectations. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower research teams to generate the high-quality data necessary for informed decision-making in the pre-formulation and early development stages.

Physicochemical Profile of this compound

A thorough understanding of the intrinsic properties of a molecule is the bedrock of any solubility and stability program. This compound belongs to the chromanone class of compounds, which are known for a range of biological activities. The introduction of a fluorine atom and gem-dimethyl groups can significantly influence its physicochemical characteristics.

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | - |

| Molecular Weight | 194.20 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from similar structures[1] |

| Predicted LogP | ~2.2 | Inferred from similar structures[2] |

| Predicted pKa | Not readily ionizable | Based on chemical structure |

The fluorine atom is expected to increase lipophilicity and may influence metabolic stability.[3] The gem-dimethyl group at the 2-position can sterically hinder certain chemical reactions, potentially enhancing stability.

Aqueous Solubility Assessment: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[4][5] Poor solubility can lead to incomplete absorption and high inter-individual variability in clinical outcomes. Therefore, a precise and early assessment of solubility is paramount. This section outlines a multi-faceted approach to characterizing the solubility of this compound.

The Rationale Behind Kinetic and Thermodynamic Solubility Assays

It is crucial to differentiate between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput screening method that mimics the conditions of many in vitro biological assays and can flag potential precipitation issues early on.[5]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[5][6] This value is more relevant for predicting in vivo dissolution and absorption.

Our strategy is to first employ a kinetic solubility assay for rapid assessment across a range of pH values, followed by a more resource-intensive thermodynamic solubility determination in key buffers.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility assessment of this compound.

Detailed Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add the appropriate volume of the DMSO stock solution to achieve final desired concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) upon addition of aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

-

Buffer Addition: Add the selected aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, and HCl buffer at pH 2.0) to the wells containing the DMSO stock.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis:

-

Nephelometry/Turbidimetry: Measure the light scattering or absorbance of the solutions in the plate reader to detect precipitation.[4]

-

HPLC Quantification: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate, dilute with mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Hypothetical Solubility Data Summary

| Assay Type | pH | Solubility (µg/mL) | Classification |

| Kinetic | 2.0 | > 200 | Very Soluble |

| Kinetic | 5.0 | 150 | Soluble |

| Kinetic | 7.4 | 80 | Sparingly Soluble |

| Thermodynamic | 7.4 | 65 | Sparingly Soluble |

Stability Profiling: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[7][8] Forced degradation, or stress testing, is the cornerstone of these studies. It involves subjecting the compound to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]

The Imperative of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing SIMs for small molecules.[15]

Forced Degradation Experimental Design

The forced degradation studies for this compound should be designed to explore its susceptibility to the four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermolysis.[8][16]

Caption: Workflow for forced degradation and stability-indicating method development.

Detailed Protocol: Forced Degradation and HPLC Method Development

-

Preparation of Stressed Samples:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

-

For thermal stress, store both the solid compound and a solution in an inert solvent (e.g., acetonitrile) at an elevated temperature (e.g., 80°C).

-

For photostability, expose the solid compound and a solution to light as per ICH Q1B guidelines, with a control sample wrapped in aluminum foil.

-

-

Time Points and Sampling: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze by HPLC with a photodiode array (PDA) detector.

-

-

HPLC Method Development and Optimization:

-

Initial Conditions: Start with a generic gradient reversed-phase method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).

-

Method Optimization: Analyze the chromatograms from the stressed samples. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase pH, and column chemistry as needed.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples to ensure there are no co-eluting impurities.

-

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the chromanone structure, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The ether linkage in the chromanone ring could be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opening.

-

Oxidation: The benzylic position adjacent to the ether oxygen could be a site for oxidation.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.

The presence of the fluorine atom may influence the susceptibility to certain degradation pathways.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be tabulated clearly. The stability study report should include:

-

A summary of the degradation observed under each stress condition.

-

Chromatograms showing the separation of the parent compound from its degradants.

-

A mass balance calculation to account for the parent compound and all detected degradation products.

-

A discussion of the likely degradation pathways.

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability studies outlined in this guide will provide a critical data package for this compound. This information is indispensable for:

-

Lead Optimization: Guiding medicinal chemists in designing analogs with improved physicochemical properties.

-

Formulation Development: Enabling the selection of appropriate formulation strategies to ensure adequate bioavailability and stability.

-

Regulatory Submissions: Forming a key part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

By adopting this systematic and scientifically rigorous approach, research teams can de-risk their drug discovery programs and build a solid foundation for the successful development of novel therapeutics based on the this compound scaffold.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C11H10F2O2 | CID 64696214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. ijpsr.com [ijpsr.com]

- 16. pharmtech.com [pharmtech.com]

A Technical Guide to Quantum Chemical Calculations for 7-Fluoro-2,2-dimethylchroman-4-one: A Drug Discovery Perspective

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, influencing properties like metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides an in-depth technical framework for performing and interpreting quantum chemical calculations on 7-Fluoro-2,2-dimethylchroman-4-one, a representative fluorinated chromanone. We will delve into the theoretical underpinnings, provide validated computational protocols, and explain the causality behind methodological choices, offering researchers and drug development professionals a robust roadmap for leveraging computational chemistry to accelerate the rational design of novel therapeutics.

Introduction: The 'Why' of a Computational Approach

In modern drug discovery, a "synthesis-first" approach is often inefficient and resource-intensive. Computational chemistry, particularly quantum mechanics (QM), allows us to predict molecular properties with high accuracy before a compound is ever synthesized. For a molecule like this compound, QM calculations can elucidate its fundamental electronic structure, stability, and reactivity, providing critical insights into its potential as a drug candidate.

The chroman-4-one framework is a key component of many natural polyphenols and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The addition of a fluorine atom at the 7-position is a deliberate design choice. Fluorine's high electronegativity can alter the molecule's charge distribution, dipole moment, and pKa, which can profoundly impact its interaction with biological targets.[3] Furthermore, the gem-dimethyl group at the 2-position can lock the conformation of the dihydropyran ring and enhance metabolic stability.

This guide focuses on Density Functional Theory (DFT), a class of QM methods that offers an excellent balance of computational accuracy and efficiency, making it the workhorse for studying molecules of this size.[6][7]

Theoretical Methodology: Selecting the Right Tools

The validity of any computational study hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

Density Functional Theory (DFT)

DFT is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level QM methods while providing highly accurate results for a wide range of chemical systems, including organic and pharmaceutical compounds.[8][9]

Causality Behind Choice: For chromanone derivatives, DFT has been successfully used to investigate molecular geometry, vibrational spectra, electronic properties, and reactivity, showing good agreement with experimental data where available.[10][11]

The Functional: B3LYP

The "functional" is a key component of a DFT calculation that approximates the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[7][12]

Causality Behind Choice: B3LYP consistently provides reliable predictions for geometries, vibrational frequencies, and electronic properties of flavonoid and coumarin-type structures, which are structurally related to chroman-4-one.[9][12] For enhanced accuracy, especially when studying potential intermolecular interactions, incorporating a dispersion correction (e.g., Grimme's D3) is recommended.[6]

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to model the electron distribution.

Causality Behind Choice: The Pople-style 6-311++G(d,p) basis set is a robust choice for this system for the following reasons:[10]

-

6-311G : A triple-zeta basis set that provides a more accurate description of the valence electrons compared to smaller double-zeta sets.

-

++ : These diffuse functions are crucial for accurately describing the electron density far from the atomic nuclei. They are particularly important for anions and for systems with lone pairs, such as the oxygen and fluorine atoms in our molecule.

-

(d,p) : These are polarization functions that allow for non-spherical distortion of the electron density around atoms. They are essential for correctly modeling the geometry and bonding in molecules, especially those with multiple bonds and electronegative atoms.

The Computational Workflow: A Validating, Step-by-Step Protocol

The following protocols outline a self-validating workflow for characterizing this compound. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.

References

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. DFT calculations and POM analyses of cytotoxicity of some flavonoids from aerial parts of Cupressus sempervirens: Docking and identification of pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

A Multi-Pronged Strategy for the Deconvolution of Novel Biological Targets for 7-Fluoro-2,2-dimethylchroman-4-one

Abstract

The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-Alzheimer's properties.[1][2][3] The introduction of fluorine atoms into such scaffolds is a validated strategy for enhancing physicochemical and biological properties, often leading to improved metabolic stability and binding affinity.[4] 7-Fluoro-2,2-dimethylchroman-4-one is a novel analogue with an unexplored mechanism of action. Identifying its direct molecular targets is a critical step in elucidating its therapeutic potential and advancing it through the drug discovery pipeline.[5][6]

This technical guide presents a comprehensive, multi-modal strategy for the deconvolution of its biological targets. We eschew a single-method approach in favor of an integrated workflow that combines in silico prediction with orthogonal biophysical, biochemical, and genetic validation techniques. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the expert-driven rationale behind experimental choices to ensure a robust and self-validating target identification cascade.

Chapter 1: Foundational Strategy - An Integrated Target Identification Workflow

The discovery of a small molecule's precise protein target(s) is fundamental to understanding its mechanism of action and potential off-target effects.[7] Our strategy is built on the principle of methodological orthogonality, where evidence from computational, biophysical, and genetic approaches is integrated to build a high-confidence portfolio of candidate targets. This workflow is designed to move logically from broad, hypothesis-generating screens to direct, evidence-based validation.

Figure 1: Integrated workflow for target identification.

Chapter 2: In Silico Target Prediction - Charting the Possibilities

Before committing to resource-intensive wet-lab experiments, computational methods can predict a landscape of potential protein targets, providing a crucial hypothesis-generating foundation.[8][9] These approaches leverage vast databases of known protein structures and ligand-target interactions.

Core Principle: The Logic of Computational Inference

In silico target fishing operates on two primary assumptions: 1) molecules with similar structures may have similar biological activities, and 2) a small molecule's biological activity is dictated by its ability to fit into the binding pocket of a protein target.[10] We will employ a dual strategy:

-

Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound against databases of compounds with known biological targets.[8][10]

-